4-Cyano-3-ethoxybenzene-1-sulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride typically involves the reaction of 4-cyano-3-ethoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions. Specific details of the synthetic routes and reaction conditions can vary, but they generally involve the use of sulfonyl chloride derivatives and nitriles.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
4-Cyano-3-ethoxybenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: This compound is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride include other sulfonyl chlorides and nitrile-containing compounds. Examples include:
- 4-Cyano-3-methoxybenzene-1-sulfonyl chloride
- 4-Cyano-3-ethoxybenzene-1-sulfonamide
- 4-Cyano-3-ethoxybenzene-1-sulfonic acid
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and properties. This makes it particularly valuable in certain synthetic applications and research studies .
Properties
IUPAC Name |
4-cyano-3-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c1-2-14-9-5-8(15(10,12)13)4-3-7(9)6-11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZRNNXWVXSAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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